molecular formula C18H21FN4O2 B7133231 N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide

N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide

Cat. No.: B7133231
M. Wt: 344.4 g/mol
InChI Key: MPGLTWCADGRTID-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide is a synthetic organic compound with a complex structure. It contains several functional groups, including a fluorine atom, a pyrazole ring, a pyrrolidine ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-12(24)21-15-3-4-17(19)16(8-15)18(25)23-6-5-13(11-23)7-14-9-20-22(2)10-14/h3-4,8-10,13H,5-7,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGLTWCADGRTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)C(=O)N2CCC(C2)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate starting materials under conditions that promote cyclization.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the pyrrolidine ring: This can be done through a cyclization reaction involving appropriate precursors.

    Coupling of the pyrazole and pyrrolidine rings: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the acetamide group: This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide
  • N-[3-chloro-4-fluoro-phenyl]acetamide
  • N-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl]aniline

Uniqueness

N-[4-fluoro-3-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carbonyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, pyrazole ring, and pyrrolidine ring in a single molecule makes it a valuable compound for various research applications.

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